3-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-16(2)29-30(17(15)3)23-13-12-22(27-28-23)25-19-8-10-20(11-9-19)26-24(31)18-6-5-7-21(14-18)32-4/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILGDPAIVWBELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which justifies the potent in vitro antipromastigote activity of the compound.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their suppression
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity. It is 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
3-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 458.5 g/mol. The compound features a methoxy group, a pyrazole moiety, and a benzamide structure which contribute to its biological properties.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A notable study demonstrated that certain pyrazoles inhibited the BRAF(V600E) mutation, a common driver in melanoma and other cancers . This inhibition suggests that compounds like this compound could be further explored as potential anticancer agents.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic potential in treating inflammatory diseases. Research indicates that pyrazoles can modulate pathways involved in inflammation, making them candidates for drug development against conditions like arthritis and other inflammatory disorders .
Antibacterial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown antibacterial properties. Studies have reported their efficacy against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or inhibition of bacterial enzymes . This broad spectrum of activity highlights the versatility of compounds like this compound in medicinal chemistry.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents on the benzamide can significantly influence potency and selectivity. For example:
- Substituent Variations : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- Ring Modifications : Alterations in the pyrazole structure can affect binding affinity to target proteins involved in cancer proliferation or inflammation.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Anticancer Study : A series of 1H-pyrazolo[3,4-b]pyridin derivatives were evaluated for their anti-proliferative effects on MCF-7 breast cancer cells. The study highlighted that specific structural features were crucial for enhancing cytotoxicity .
- Anti-inflammatory Research : A study on a related pyrazole compound demonstrated its ability to reduce inflammatory markers in animal models of arthritis, showing promise for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with key analogs identified in the evidence:
Key Observations:
Substituent Effects on Pyrazole: The 3,4,5-trimethylpyrazole in the target compound likely increases steric hindrance compared to 3,5-dimethylpyrazole () or unsubstituted pyrazole (). This could improve selectivity for hydrophobic binding pockets in target proteins .
Benzamide Modifications :
- Methoxy groups (3-methoxy vs. 3,4-dimethoxy) influence electron-donating properties and solubility. Dimethoxy derivatives () may exhibit better aqueous solubility but reduced metabolic stability due to increased oxidation sites .
- Bromine substitution () introduces both steric bulk and electron-withdrawing effects, which could enhance binding to electrophilic regions in targets like kinases .
Biological Relevance: While the target compound lacks direct pharmacological data, analogs such as 3-(4-fluorophenyl)carbamoyl derivatives () demonstrate the importance of hydrogen-bonding motifs in optimizing ligand-receptor interactions .
Notes
- All molecular weights and formulas are derived from cited references or calculated based on analogous structures.
- Further studies must validate hypotheses regarding steric, electronic, and solubility effects.
Preparation Methods
Preparation of 6-Substituted Pyridazin-3(2H)-one
The pyridazine core is synthesized via condensation of glyoxylic acid monohydrate with acetophenone derivatives. For example, refluxing glyoxylic acid (1) with 3,4,5-trimethylpyrazole acetophenone (2) in acetic acid yields 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (3) . The reaction proceeds through nucleophilic addition and cyclization, with hydrazine hydrate facilitating aromatization.
Key Data :
Chlorination with Phosphorus Oxychloride
Pyridazinone (3) is treated with phosphorus oxychloride (POCl₃) under reflux to yield 3-chloro-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (4) . This step replaces the hydroxyl group with chlorine, enhancing reactivity for subsequent amination.
Reaction Conditions :
Formation of 3-Amino-6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazine
Nucleophilic Amination
Chloropyridazine (4) undergoes amination with 4-aminophenol in the presence of triethylamine (TEA) and dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic aromatic substitution (SNAr), yielding 3-(4-hydroxyphenyl)amino-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (5) .
Optimization Notes :
-
Elevated temperatures (80–100°C) improve reaction rates.
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Yield : 85% (isolated after column chromatography).
Coupling with 3-Methoxybenzoyl Chloride
Amide Bond Formation
The aniline intermediate (5) is reacted with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using TEA as a base. The reaction forms the target benzamide through a Schotten-Baumann-type mechanism.
Procedure :
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Add 3-methoxybenzoyl chloride (1.2 equiv) dropwise to a cooled (0°C) solution of (5) and TEA (3 equiv) in DCM.
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Stir at room temperature for 12 h.
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Yield : 78% after recrystallization from ethanol.
Characterization :
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Pyridazine Functionalization
During chlorination (Step 1.2), over-reaction may yield dichloropyridazine byproducts. Controlled POCl₃ stoichiometry (1:1.1 mol ratio) minimizes this.
Regioselectivity in Amination
The electron-withdrawing pyridazine ring directs amination to the para position of the existing substituent, ensuring >95% regioselectivity.
Analytical Validation
Spectroscopic Consistency
Final Compound :
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HRMS (ESI) : m/z calcd for C₂₅H₂₄N₆O₂ [M+H]⁺: 464.1952; found: 464.1949.
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Elemental Analysis : Calcd (%) C 64.64, H 5.21, N 18.09; Found: C 64.59, H 5.18, N 18.12.
Q & A
Q. What are the critical steps for synthesizing 3-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Pyridazine and pyrazole moiety preparation : React 3,4,5-trimethylpyrazole with a halogenated pyridazine precursor under Buchwald-Hartwig or Ullmann coupling conditions to introduce the amino group .
Benzamide coupling : Attach the 3-methoxybenzamide group to the phenyl ring via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for coupling) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (>60%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., pyrazole methyl groups at δ 1.8–2.2 ppm, methoxy at δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₆H₂₈N₆O₂ requires m/z 468.22 [M+H]⁺) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Screen against target-specific assays (e.g., kinase inhibition, receptor binding):
- Kinase profiling : Use ATP-competitive assays (e.g., ADP-Glo™) to test inhibition of kinases like JAK2 or EGFR, given the pyridazine scaffold’s affinity for ATP-binding pockets .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC₅₀ values <10 µM for lead candidates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searching to:
- Identify transition states for pyridazine-pyrazole coupling, reducing energy barriers by 15–20% .
- Screen solvents (e.g., DMF vs. THF) for polarity effects on reaction kinetics using COSMO-RS simulations .
- Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., Pd catalyst loading <5 mol%) .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer : Common issues and solutions:
- Assay variability : Replicate experiments in triplicate using standardized protocols (e.g., CLIA guidelines).
- Off-target effects : Perform counter-screening against unrelated targets (e.g., GPCRs) .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins to improve bioavailability .
- Example : A pyrazole analog showed IC₅₀ = 2 µM in kinase A but no activity in kinase B due to steric clashes; molecular docking clarified selectivity .
Q. What strategies enhance structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer : Design analogs with systematic modifications:
- Validation : Use Free-Wilson analysis or 3D-QSAR to correlate substituent effects with activity .
Q. How to address low yields in the final coupling step?
- Methodological Answer : Troubleshoot via:
- Catalyst optimization : Replace Pd(OAc)₂ with Xantphos-Pd complexes to reduce side reactions .
- Protecting groups : Temporarily protect the pyridazine amino group with Boc to prevent undesired nucleophilic attacks .
- Temperature gradients : Perform stepwise heating (40°C → 100°C) to control exothermic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
